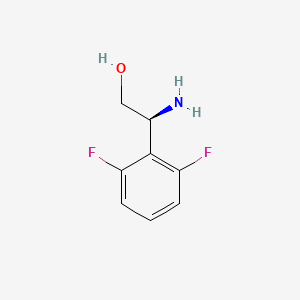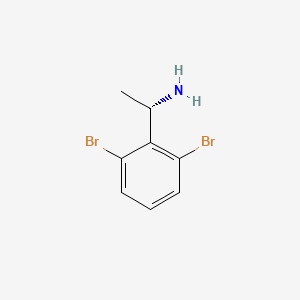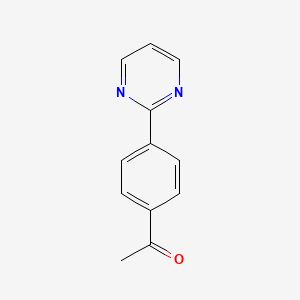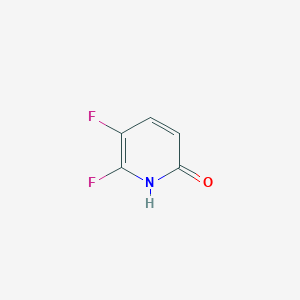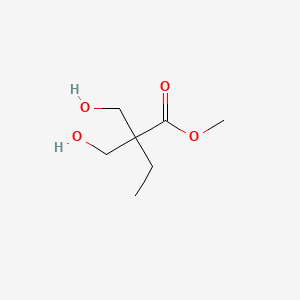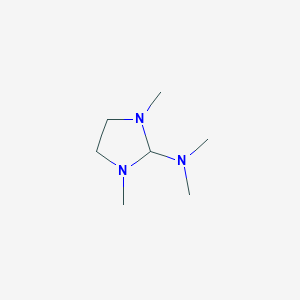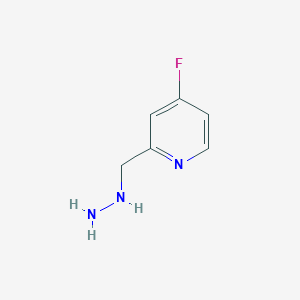
4-Fluoro-2-(hydrazinylmethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-2-(hydrazinylmethyl)pyridine is a fluorinated pyridine derivative Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-(hydrazinylmethyl)pyridine typically involves the introduction of a fluorine atom into the pyridine ring followed by the addition of a hydrazinylmethyl group. One common method involves the reaction of 4-fluoropyridine with hydrazine under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-Fluoro-2-(hydrazinylmethyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or other nitrogen-containing functional groups.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group may yield azides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.
科学的研究の応用
4-Fluoro-2-(hydrazinylmethyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds and heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Fluorinated pyridines are explored for their potential use in drug development due to their ability to interact with biological targets.
Industry: The compound is used in the development of materials with specific electronic or optical properties, such as in the field of organic electronics.
作用機序
The mechanism of action of 4-Fluoro-2-(hydrazinylmethyl)pyridine depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorine atom’s electron-withdrawing effect can influence the compound’s reactivity and binding affinity to molecular targets. Detailed studies on the molecular targets and pathways involved are necessary to fully understand its mechanism of action.
類似化合物との比較
Similar Compounds
4-Fluoro-2-methylpyridine: Similar in structure but with a methyl group instead of a hydrazinylmethyl group.
2-Fluoropyridine: Lacks the hydrazinylmethyl group, making it less reactive in certain types of chemical reactions.
4-Fluoropyridine: Similar in structure but without the hydrazinylmethyl group, leading to different reactivity and applications.
Uniqueness
4-Fluoro-2-(hydrazinylmethyl)pyridine is unique due to the presence of both a fluorine atom and a hydrazinylmethyl group. This combination imparts distinct reactivity and potential applications in various fields. The hydrazinylmethyl group can participate in additional chemical reactions, making the compound a versatile building block for synthesizing more complex molecules.
特性
分子式 |
C6H8FN3 |
|---|---|
分子量 |
141.15 g/mol |
IUPAC名 |
(4-fluoropyridin-2-yl)methylhydrazine |
InChI |
InChI=1S/C6H8FN3/c7-5-1-2-9-6(3-5)4-10-8/h1-3,10H,4,8H2 |
InChIキー |
BAEHTSQIMPDIOO-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C=C1F)CNN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-((3,5-Dichloropyridin-4-yl)thio)-N-(1,1-dioxidobenzo[b]thiophen-6-yl)-4-nitrothiophene-2-carboxamide](/img/structure/B15223145.png)
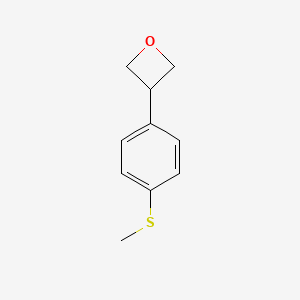
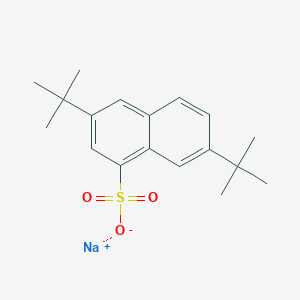

![2-Bromo-1H-benzo[d]imidazol-7-amine](/img/structure/B15223174.png)

![8-Bromo-2,7-dimethyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15223186.png)
